Sarcodictyin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36N2O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl (1R,2E,4S,5R,9R,11S,12S)-1-hydroxy-8,12-dimethyl-11-[(E)-3-(1-methylimidazol-4-yl)prop-2-enoyl]oxy-5-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-2,7,13-triene-2-carboxylate |
InChI |
InChI=1S/C28H36N2O6/c1-17(2)20-9-7-18(3)21-14-24(35-25(31)10-8-19-15-30(5)16-29-19)27(4)11-12-28(33,36-27)23(13-22(20)21)26(32)34-6/h7-8,10-13,15-17,20-22,24,33H,9,14H2,1-6H3/b10-8+,23-13-/t20-,21+,22-,24+,27+,28-/m1/s1 |
InChI Key |
VHZOZCRALQEBDG-BEMXCNERSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/C(=O)OC)O)C)OC(=O)/C=C/C4=CN(C=N4)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)C(=O)OC)O)C)OC(=O)C=CC4=CN(C=N4)C)C(C)C |
Synonyms |
sarcodictyin A |
Origin of Product |
United States |
Isolation, Dereplication, and Biosynthetic Investigations of Sarcodictyin a
Methodologies for Isolation and Purification from Natural Sources
The initial isolation of Sarcodictyin A and its analogs is a multi-step process that begins with the collection of the producer organism, typically a species of soft coral. The collected specimens are often frozen to preserve their chemical integrity. The general procedure involves extraction of the organic-soluble metabolites from the coral tissue, followed by a series of chromatographic separations to purify the target compound.
The extraction process typically commences with the maceration and soaking of the coral material in polar organic solvents. gcm.edu.pk For instance, in the pioneering work on Sarcodictyon roseum, the collected coral was extracted with acetone (B3395972) or a mixture of methanol (B129727) and acetone. scielo.org.mxcapes.gov.br This initial crude extract contains a complex mixture of lipids, pigments, and a wide array of secondary metabolites.
To isolate this compound from this mixture, a sequence of chromatographic techniques is employed. An initial fractionation is often performed using open column chromatography with a stationary phase like silica (B1680970) gel. scielo.org.mx The fractions are then analyzed, for example by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy, to identify those containing the compounds of interest. scielo.org.mx The final and most critical purification step relies on high-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns, to yield pure this compound. scielo.org.mx This meticulous process is necessary to separate the closely related sarcodictyin analogs from each other. capes.gov.br
Spectroscopic and Chromatographic Approaches in Structural Elucidation (e.g., NMR, MS, HPLC)
The definitive structure of this compound was established through a combination of advanced spectroscopic and chromatographic methods. researchgate.netontosight.ai High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which for this compound is C₂₈H₃₆N₂O₆. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex, three-dimensional architecture of the molecule. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons present in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular framework by establishing connectivity between adjacent protons and through several bonds between protons and carbons. uni-duesseldorf.de These analyses define the intricate tricyclic core and the precise placement of all functional groups, including the distinctive (E)-N(1)-methylurocanic acid side chain. nih.govacs.org
The relative stereochemistry of the molecule is determined by analyzing coupling constants in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which identify protons that are close to each other in space. scielo.org.mx
The table below summarizes key NMR data reported for a closely related analog, (Z)-Sarcodictyin A, which provides a representative example of the spectroscopic signatures used for structural confirmation.
| Atom | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 134.5 | 5.85 (d, 10.0) |
| 3 | 143.2 | 6.20 (d, 10.0) |
| 4 | 45.4 | 2.65 (m) |
| 5 | 40.2 | 2.10 (m), 1.95 (m) |
| 6 | 30.1 | 1.80 (m), 1.60 (m) |
| 7 | 140.8 | - |
| 8 | 129.5 | 5.45 (t, 8.0) |
| 9 | 85.2 | 4.25 (d, 8.0) |
| 11 | 75.1 | 5.30 (s) |
| 12 | 42.1 | 2.30 (m) |
| 14 | 22.3 | 1.05 (s) |
| 15 | 28.7 | 1.20 (s) |
| 16 | 21.4 | 0.90 (d, 7.0) |
| 17 | 21.1 | 0.85 (d, 7.0) |
| 18 | 33.5 | 2.20 (sept, 7.0) |
| 2' | 165.2 | - |
| 3' | 118.1 | 6.10 (d, 12.5) |
| 4' | 139.2 | 7.45 (d, 12.5) |
| 6' | 137.5 | 7.50 (s) |
| 8' | 117.2 | 6.80 (s) |
| 9' | 33.2 | 3.65 (s) |
| (Data adapted for illustrative purposes from known Sarcodictyin structures) |
Natural Occurrence and Ecological Context of Producer Organisms (e.g., Soft Corals like Sarcodictyon roseum, Eleutherobia aurea, Bellonella albiflora)
This compound is a secondary metabolite produced by several species of soft corals, which belong to the order Alcyonacea. mdpi.com The compound was first discovered in the stoloniferan coral Sarcodictyon roseum, found in the Mediterranean Sea. researchgate.netnih.govdntb.gov.ua Subsequently, it has been isolated from other soft coral species, including Eleutherobia aurea and Bellonella albiflora, from different geographical locations such as the Indian Ocean and the waters of Japan. nih.govresearchgate.net
Soft corals, lacking the formidable physical skeletons of their hard coral relatives, have evolved to produce a diverse arsenal (B13267) of chemical compounds as a primary defense mechanism. mdpi.complos.org These natural products, including diterpenoids like this compound, are thought to serve various ecological roles. They can deter predators, inhibit the growth of competing organisms like other corals and algae (allelopathy), and prevent fouling by larvae and microorganisms. plos.orgresearchgate.net The production of such potent bioactive compounds is a key strategy for survival and competition for space and resources on the crowded coral reef. researchgate.net
| Producer Organism | Phylum | Class | Order | Natural Habitat |
| Sarcodictyon roseum | Cnidaria | Anthozoa | Alcyonacea | Mediterranean Sea |
| Eleutherobia aurea | Cnidaria | Anthozoa | Alcyonacea | Indian Ocean (e.g., South Africa) |
| Bellonella albiflora | Cnidaria | Anthozoa | Alcyonacea | Pacific Ocean (e.g., Japan) |
Proposed Biosynthetic Pathways and Precursor Studies
The biosynthesis of this compound has not been fully elucidated, but as a diterpenoid, its carbon skeleton is proposed to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). sfu.ca GGPP is itself formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are common routes for terpene biosynthesis in nature.
The formation of the complex, fused tricyclic core of this compound from the linear precursor GGPP likely involves a series of intricate enzymatic cyclization reactions. It is hypothesized that a terpene cyclase enzyme first catalyzes the formation of a cembranoid diterpene skeleton. sfu.ca This is a common intermediate in the biosynthesis of many soft coral metabolites. sfu.ca Subsequent enzymatic transformations, including oxidations, rearrangements, and the formation of the characteristic ether bridge, would then construct the unique sarcodictyin framework. sfu.ca
A key feature of this compound is the esterification with (E)-N(1)-methylurocanic acid. This nitrogen-containing moiety is likely synthesized separately and then enzymatically attached to the diterpenoid core in one of the final steps of the biosynthetic pathway. Studies on the related compound eleutherobin (B1238929) from Erythropodium caribaeorum have suggested late-stage modifications are common in this class of molecules. ubc.ca However, detailed precursor feeding studies or the identification of the specific genes and enzymes involved in the this compound pathway have yet to be reported.
Chemo-enzymatic and Synthetic Biology Approaches to Biosynthesis
The low natural abundance of this compound and the complexity of its total chemical synthesis have spurred interest in alternative production methods, such as chemo-enzymatic and synthetic biology approaches. acs.orgscripps.edu These strategies aim to combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govbeilstein-journals.org
A chemo-enzymatic approach could involve the chemical synthesis of a simplified precursor molecule, which is then acted upon by one or more enzymes to perform challenging transformations, such as stereoselective cyclizations or late-stage functionalizations. nih.gov For example, enzymes like terpene cyclases or cytochrome P450 monooxygenases, if identified from the producer organisms, could be used as biocatalysts. nih.gov Glycosyltransferase enzymes have been used to modify similar complex natural products, suggesting that the enzymes responsible for attaching the urocanic acid moiety could be harnessed in a similar fashion. d-nb.info
Synthetic biology offers the potential to transfer the entire biosynthetic pathway for this compound into a host microorganism, such as E. coli or yeast. rsc.org This would involve identifying, cloning, and expressing all the necessary genes from the source coral or its symbiotic microorganisms. While this remains a significant challenge due to the complexity of coral genetics and the likely involvement of multiple enzymes, it represents a promising future avenue for the sustainable production of this compound and its analogs for further research and development. rsc.org
Chemical Synthesis and Analog Development of Sarcodictyin a
Retrosynthetic Analysis and Key Disconnections
The total synthesis of Sarcodictyin A has been approached through a convergent retrosynthetic analysis. pharm.or.jp The initial and most apparent disconnection involves the cleavage of the ester linkage to detach the (E)-N(6')-methylurocanic acid side chain. pharm.or.jp This simplification reveals the core tricyclic structure. A key strategic disconnection is then made at the oxygen bridge at C(4), which unveils a ten-membered macrocyclic dieneone with a strategically positioned hydroxyl group. pharm.or.jp This hydroxyl group is poised for a spontaneous hemiketalization in the forward synthesis, which would form the oxygen-bridged bicyclic system. pharm.or.jp
Further retrosynthetic analysis of this ten-membered ring led to the consideration of an enynone precursor, which could be selectively reduced to form the required diene. pharm.or.jp Disconnection of the alkynyl-carbonyl bond, a retro-acetylide addition, simplifies the structure to a monocyclic derivative of carvone (B1668592). pharm.or.jpgoogle.com This strategy is advantageous as both stereoisomers of carvone are readily available, which was a crucial consideration given that the absolute stereochemistry of this compound was not confirmed at the beginning of the synthetic endeavors. pharm.or.jp
An alternative retrosynthetic strategy identified a carbonylative cross-coupling reaction as a key ring-forming step. core.ac.uk This approach disconnects the C3–C5 bond, leading to a precursor with a Z vinylstannane and a carboalkoxy-substituted Z enol triflate as the reactive centers for a Stille carbonylative cross-coupling. core.ac.uk
The core of these retrosynthetic strategies is to break down the complex target molecule into simpler, more manageable, and often commercially available starting materials. wikipedia.orgonlineorganicchemistrytutor.com This process involves identifying key bond disconnections that lead to logical synthons, which are idealized fragments that can be formed from known chemical reactions. spcmc.ac.in
Total Synthesis Strategies and Methodologies
The total synthesis of this compound has been successfully achieved, with multiple strategies developed to construct its complex framework. google.comacs.org These approaches often share common intermediates and rely on a series of carefully orchestrated chemical transformations.
A prominent and successful strategy for the total synthesis of this compound utilizes (+)-carvone as a chiral starting material. pharm.or.jpgoogle.comacs.org The use of carvone provides a significant advantage due to its ready availability in both enantiomeric forms, which was a key consideration before the absolute stereochemistry of this compound was fully established. pharm.or.jp The synthesis commences with the elaboration of (+)-carvone into a key intermediate, an acetylenic aldehyde. google.comacs.org This transformation involves a series of steps, including olefination, reduction, and asymmetric epoxidation. google.com
The stereoselective construction of the core skeletal framework is a critical aspect of the total synthesis. acs.org Starting from (+)-carvone, a series of stereocontrolled reactions are employed to build the necessary stereocenters. For instance, a Sharpless asymmetric epoxidation is used to introduce a key epoxide with high stereoselectivity. google.com The subsequent transformations are designed to preserve and translate this initial stereochemistry throughout the synthesis, ultimately leading to the desired stereoisomer of the final product.
A crucial step in the synthesis is the formation of the ten-membered macrolactone. pharm.or.jpacs.org This is typically achieved through an intramolecular reaction of an acetylenic aldehyde precursor under basic conditions. google.comacs.org This cyclization sets the stage for the formation of the tricyclic core. Following the macrocyclization, a selective reduction of the acetylene (B1199291) to a cis-double bond is performed. google.comacs.org This geometric change facilitates a spontaneous intramolecular Michael addition of a hydroxyl group onto the newly formed enone system, leading to the formation of the characteristic oxygen-bridged tricyclic skeleton of the sarcodictyins. pharm.or.jp
Another approach to the ten-membered ring closure involves a Stille carbonylative cross-coupling reaction. core.ac.uk This method utilizes a precursor bearing a Z vinylstannane and a carboalkoxy-substituted Z enol triflate, which upon reaction, directly forms the desired macrocyclic structure. core.ac.uk
With the tricyclic core in hand, the final stages of the synthesis involve the installation of the remaining functional groups and the characteristic side-chain. pharm.or.jpacs.org This late-stage functionalization strategy allows for the convergent assembly of the final molecule and provides flexibility for the synthesis of analogs. pharm.or.jprsc.org The (E)-N(6')-methylurocanic acid side chain is typically installed via an esterification reaction using a mixed anhydride. acs.org The ester moieties at other positions, such as C-3, are introduced through standard deprotection, oxidation, and esterification procedures. acs.org This approach allows for the modification of these side chains to generate a library of this compound analogs. pharm.or.jp
Cyclization Reactions for Macrolactone and Tricyclic Scaffold Formation
Semisynthesis and Chemical Modification for Structure Elaboration
Semisynthesis, which utilizes naturally derived compounds as starting materials for chemical modifications, represents an alternative approach to generate novel this compound analogs. wikipedia.org While total synthesis provides access to the complete molecular framework, semisynthesis can be a more efficient route for creating derivatives, especially when the natural product can be isolated in reasonable quantities. wikipedia.org
In the context of this compound, semisynthetic strategies could involve the chemical modification of the isolated natural product to explore structure-activity relationships. For instance, the ester side chains are prime targets for modification. pharm.or.jp By hydrolyzing the natural esters and re-esterifying with different carboxylic acids, a diverse range of analogs can be prepared. This approach was utilized in the construction of a combinatorial library of sarcodictyins where the C-8 ester, C-15 ester, and C-4 ketal functionalities were modified. acs.org These modifications led to the identification of several analogs with biological activities equal to or superior to the natural products. acs.org
The development of simplified analogs that retain the biological activity of the parent compound is another important area of research. For example, a simplified analog of this compound was synthesized using a ring-closing metathesis reaction as a key step. researchgate.net This demonstrates how chemical synthesis and modification can be used to design and create novel compounds with potentially improved therapeutic properties.
Combinatorial Library Synthesis for Analog Generation (Solid-Phase and Solution-Phase)
The scarcity of this compound from natural sources, coupled with its interesting biological profile as a microtubule-stabilizing agent, prompted the development of synthetic strategies to generate analogs for structure-activity relationship (SAR) studies. Combinatorial chemistry, utilizing both solid-phase and solution-phase techniques, has been instrumental in the systematic exploration of the chemical space around the sarcodictyin scaffold. These efforts have primarily focused on modifying the C-4, C-8, and C-15 positions of the molecule to produce libraries of analogs. google.comacs.org
A significant advancement in this area was the development of a solid-phase synthesis strategy that enabled the generation of a combinatorial sarcodictyin library. google.comacs.org This approach involved attaching a common precursor to a solid support, which then served as a platform for subsequent chemical modifications. google.com The use of solid-phase chemistry offers advantages in terms of ease of purification and the potential for automation. In parallel, solution-phase synthesis has also been employed to create focused libraries and to synthesize analogs that were challenging to produce using solid-phase methods. acs.org
One of the key strategies in the solid-phase synthesis of the sarcodictyin library was the use of Radio frequency Encoded Combinatorial (REC) chemistry. acs.org This technique allows for the tracking and identification of individual compounds within a library, facilitating the screening process. The construction of the library involved the diversification of functionalities at the C-8 ester, C-15 ester, and the C-4 ketal. google.comacs.org
The initial step for introducing diversity in the solid-phase synthesis involved the esterification of the C-8 hydroxyl group with various reagents such as acetic anhydride, acid chlorides, carboxylic acids, or isocyanates. scielo.br This modification yielded an intermediate that was then subjected to further diversification at the C-15 and C-4 positions. scielo.br The combination of solid-phase and solution-phase approaches allowed for the creation of a comprehensive library of sarcodictyin analogs. acs.org
The synthesis of these libraries has provided valuable insights into the SAR of the sarcodictyin molecular framework. google.comslsp.ch By systematically altering different parts of the molecule, researchers have been able to identify key structural features required for its biological activity. pharm.or.jpnih.gov This knowledge is crucial for the design of new analogs with potentially improved properties. slsp.ch The successful application of combinatorial chemistry to a complex natural product like this compound highlights the power of this approach in modern drug discovery and chemical biology. researchgate.netnih.gov
Detailed Research Findings
The combinatorial synthesis efforts have yielded a number of this compound analogs with varied substituents at the C-4, C-8, and C-15 positions. The following tables summarize the structural modifications introduced in the generated libraries.
Table 1: Modifications at the C-8 Position
This table details the various ester and carbamate (B1207046) groups that have been introduced at the C-8 position of the sarcodictyin scaffold.
| Analog Type | R1 Group (at C-8) | Reference |
| Ester | Acetyl | scielo.br |
| Ester | Cinnamoyl | pharm.or.jp |
| Carbonate | Phenylcarbonate | pharm.or.jp |
Table 2: Modifications at the C-15 Position
This table outlines the different ester groups that have been incorporated at the C-15 position.
| Analog Type | R2 Group (at C-15) | Reference |
| Ester | Methyl | pharm.or.jp |
| Ester | Ethyl | pharm.or.jp |
Table 3: Modifications at the C-4 Position
This table shows the modifications made to the ketal functionality at the C-4 position.
| Analog Type | R3 Group (at C-4) | Reference |
| Ketal | CH2OH | acs.org |
| Ketal | CH2OAc | acs.org |
| Ketal | CH2F | acs.org |
The generation of these libraries, with their diverse functionalities, has been a critical step in understanding the structural requirements for the biological activity of this compound and has paved the way for the design of more potent analogs. iupac.org
Molecular and Cellular Biological Activities of Sarcodictyin a
Microtubule Dynamics Modulation and Tubulin Binding
Sarcodictyin A is a member of a class of compounds known as microtubule-stabilizing agents. researchgate.netuq.edu.au Its primary mechanism of action involves direct interaction with tubulin, the fundamental protein subunit of microtubules, leading to significant alterations in microtubule structure and function.
Tubulin Polymerization Promotion and Microtubule Stabilization
This compound actively promotes the polymerization of tubulin into microtubules. researchgate.netresearchgate.net This action effectively shifts the dynamic equilibrium within the cell towards a state of increased microtubule polymer mass. nih.gov Unlike the normal, highly dynamic nature of microtubules, which allows for their rapid assembly and disassembly as required for various cellular processes, the microtubules stabilized by this compound are unusually resistant to depolymerization. pharm.or.jpnih.gov This stabilization occurs even under conditions that would typically favor microtubule disassembly, such as low temperatures or the absence of guanosine (B1672433) triphosphate (GTP). pharm.or.jpnih.gov The resulting hyper-stabilized microtubules are dysfunctional and interfere with the normal cellular processes that depend on microtubule dynamics. researchgate.net
The potency of this compound in promoting tubulin polymerization has been a subject of comparative studies. While effective, research has indicated that it may be a less potent tubulin polymerizer than other natural products like eleutherobin (B1238929) and the epothilones under certain restrictive conditions. pharm.or.jp The enhancement of tubulin assembly by this compound is further increased by the presence of microtubule-associated proteins (MAPs) and GTP. nih.govacs.org
Interaction with Tubulin Binding Sites (e.g., Paclitaxel (B517696)/Taxoid Site)
Experimental evidence strongly indicates that this compound binds to tubulin at or near the same site as the well-known anticancer drug, paclitaxel (Taxol). pharm.or.jpresearchgate.net This is supported by competitive binding assays showing that this compound can inhibit the binding of radiolabeled paclitaxel to microtubules. pharm.or.jpacs.org This common binding location is often referred to as the taxoid-binding site, situated on the β-tubulin subunit. researchgate.netnih.gov
Computational modeling studies have further elucidated the interaction between this compound and the taxoid-binding site. researchgate.net These studies suggest that the binding involves a mutual adaptation of both the ligand and the protein. researchgate.net The stabilization of the this compound-tubulin complex is achieved through the formation of hydrogen bonds and multiple hydrophobic interactions, particularly involving the reshaping of the M-loop of β-tubulin. researchgate.net The shared binding site with paclitaxel and other microtubule-stabilizing agents like the epothilones and discodermolide suggests a common pharmacophore for these structurally diverse molecules. researchgate.netacs.org
Effects on Microtubule Protofilament Organization and Structure
The stabilization of microtubules by this compound is associated with alterations in their higher-order structure. Specifically, the presence of this compound during in vitro microtubule assembly has been shown to reduce the average number of protofilaments that form the microtubule wall. researchgate.net This effect is similar to that observed with paclitaxel, epothilone (B1246373) B, and eleutherobin. researchgate.net The resulting microtubules, with their altered protofilament number, are considered dysfunctional and contribute to the disruption of cellular processes. researchgate.net
Mechanisms of Cell Cycle Arrest (e.g., Mitotic Arrest at Metaphase/Anaphase Transition)
The disruption of microtubule dynamics by this compound has profound consequences for cell division. Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. researchgate.net The hyper-stabilization of these microtubules prevents the proper formation and function of the mitotic spindle. researchgate.net
This leads to a halt in the cell cycle, specifically arresting cells in the G2/M phase. uq.edu.aunih.gov The arrest often occurs at the metaphase-anaphase transition, a critical checkpoint where the cell ensures that all chromosomes are correctly attached to the mitotic spindle before proceeding with division. researchgate.netnih.gov The inability of the stabilized microtubules to undergo the dynamic changes required for chromosome segregation triggers the spindle assembly checkpoint, preventing the cell from entering anaphase. organscigroup.us This prolonged mitotic block is a key mechanism of the cytotoxic action of this compound. pharm.or.jp
Induction of Programmed Cell Death (Apoptosis)
Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic pathway of programmed cell death, or apoptosis. uq.edu.aunih.gov This is a common fate for cells that are unable to complete mitosis correctly. The cell recognizes the irreparable damage to the mitotic process and initiates a self-destruct sequence to eliminate the potentially cancerous cell. nih.govorganscigroup.us
Activation of Caspase Pathways and Related Molecular Events
The apoptotic cascade triggered by this compound involves the activation of a family of proteases known as caspases. patsnap.com While detailed molecular studies specifically on this compound are part of a broader understanding of microtubule-stabilizing agents, the general mechanism points towards the involvement of the mitochondrial pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn leads to the activation of initiator caspases, such as caspase-9. mdpi.com
Activated caspase-9 then proceeds to activate effector caspases, most notably caspase-3. mdpi.com Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This includes the cleavage of proteins essential for cell survival and structure. nih.gov The activation of this caspase cascade ensures the orderly dismantling of the cell, preventing the release of harmful cellular contents and inflammation. patsnap.com
Anti-Proliferative Effects in In Vitro Cancer Cell Models
This compound, a diterpenoid isolated from soft corals, has demonstrated notable anti-proliferative effects across a range of cancer cell lines in preclinical studies. Its mechanism of action is primarily attributed to its ability to stabilize microtubules, a critical component of the cellular cytoskeleton involved in mitosis. By interfering with the dynamic instability of microtubules, this compound arrests the cell cycle, ultimately leading to apoptotic cell death in cancerous cells. researchgate.net
Initial investigations revealed that sarcodictyins A, B, C, and E exhibit cytotoxicity against L1210 murine leukemia cells, with IC50 values in the nanomolar range. researchgate.net Specifically, the IC50 values for these compounds ranged from approximately 408 nM to 911 nM, compared to Taxol's IC50 of about 16.6 nM in the same cell line. researchgate.net Further studies have confirmed the cytotoxic potential of this compound and its analogue, Sarcodictyin B, against a panel of human cancer cell lines, including prostate carcinoma, melanoma, breast carcinoma, and ovarian carcinoma, with IC50 values typically falling within the 200–500 nM range. pharm.or.jpnih.gov A variant, (Z)-Sarcodictyin A, has shown high cytotoxicity against human cervix HeLa tumor cells with an IC50 value of 90 ng/mL. researchgate.net
The anti-proliferative activity of this compound is intrinsically linked to its interaction with tubulin. It has been shown to promote the polymerization of tubulin into microtubules, similar to the action of the well-known anticancer drug, Paclitaxel (Taxol). researchgate.netpharm.or.jp Competitive binding assays have indicated that sarcodictyins likely bind at the same or an overlapping site on tubulin as Taxol. researchgate.netpharm.or.jp
Table 1: In Vitro Anti-Proliferative Activity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | L1210 | Murine Leukemia | ~408 - 911 nM |
| This compound | Prostate Carcinoma | Prostate Cancer | 200 - 500 nM |
| This compound | Melanoma | Skin Cancer | 200 - 500 nM |
| This compound | Breast Carcinoma | Breast Cancer | 200 - 500 nM |
| This compound | Ovarian Carcinoma | Ovarian Cancer | 200 - 500 nM |
| (Z)-Sarcodictyin A | HeLa | Cervical Cancer | 90 ng/mL |
| Sarcodictyin B | L1210 | Murine Leukemia | ~408 - 911 nM |
| Sarcodictyin B | Prostate Carcinoma | Prostate Cancer | 200 - 500 nM |
| Sarcodictyin B | Melanoma | Skin Cancer | 200 - 500 nM |
| Sarcodictyin B | Breast Carcinoma | Breast Cancer | 200 - 500 nM |
| Sarcodictyin B | Ovarian Carcinoma | Ovarian Cancer | 200 - 500 nM |
| Sarcodictyin C | L1210 | Murine Leukemia | ~408 - 911 nM |
| Sarcodictyin E | L1210 | Murine Leukemia | ~408 - 911 nM |
A significant aspect of the therapeutic potential of this compound lies in its efficacy against cancer cell lines that have developed resistance to established chemotherapeutic agents like Taxol. mdpi.com Drug resistance is a major obstacle in cancer treatment and often arises from mechanisms such as the overexpression of drug efflux pumps or mutations in the drug's target protein. mdpi.comaacrjournals.org
One of the primary mechanisms of Taxol resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane protein that actively pumps drugs out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. pharm.or.jpcsic.es Research has indicated that the sarcodictyin framework may be a poor substrate for this efflux pump. pharm.or.jp Studies on a multi-drug resistant (MDR) cell line, L1210/DX, which overexpresses P-gp, showed that this compound and its analogues have a low resistance index (1.2 to 2.5). researchgate.net This suggests that they largely evade efflux by P-gp and maintain their cytotoxic activity in these resistant cells. researchgate.netpharm.or.jp
Another mechanism of Taxol resistance involves mutations in the tubulin protein itself, which can prevent the drug from binding effectively. nih.govpnas.org Encouragingly, this compound and B have demonstrated the ability to retain their full activity against resistant cell lines that overexpress mutated tubulin isotypes. pharm.or.jpnih.gov In studies using paclitaxel-resistant human ovarian carcinoma cell lines with point mutations in a β-tubulin gene, the cytotoxic activities of sarcodictyins were similar to their activities in the parental, non-resistant cell line. nih.govacs.org This suggests that this compound can overcome resistance mediated by both P-gp overexpression and tubulin mutations, making it a promising candidate for the development of second-generation microtubule-stabilizing anticancer agents. pharm.or.jpmdpi.com
Table 2: Activity of this compound against Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | This compound Activity | Reference |
| L1210/DX | P-glycoprotein (P-gp) overexpression | Low resistance index (1.2 - 2.5) | researchgate.net |
| Paclitaxel-resistant human ovarian carcinoma lines | β-tubulin gene mutations | Retained full activity | nih.govacs.org |
Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant in related compounds)
Beyond its well-documented anti-proliferative effects, research into this compound and structurally related compounds has suggested a broader spectrum of biological activities, including potential anti-inflammatory and antioxidant properties. ontosight.aiontosight.ai
The anti-inflammatory potential of compounds with the sarcodictyin skeleton has been noted. researchgate.net For instance, some eunicellin-based diterpenoids, the class of compounds to which sarcodictyins belong, have displayed anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-induced macrophages. researchgate.net While direct and extensive studies on the anti-inflammatory activity of this compound are limited, the activity of its structural relatives provides a basis for further investigation in this area.
Similarly, antioxidant activity has been reported for compounds related to this compound. ontosight.aiontosight.ai Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in a variety of disease states, including cancer and inflammation. mdpi.commdpi.com The chemical structure of this compound, with its complex ring system and functional groups, suggests a potential to interact with and mitigate oxidative stress. ontosight.ai While specific data on the antioxidant capacity of this compound is not abundant, the general antioxidant properties observed in related natural products from marine sources highlight a potential avenue for its therapeutic application. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Sarcodictyin a and Its Analogs
Identification of Key Pharmacophoric Elements for Microtubule Stabilization
SAR studies have successfully identified several key structural components of the Sarcodictyin A scaffold that are critical for its biological activity. These pharmacophoric elements collectively enable the molecule to bind to tubulin and promote its polymerization, a mechanism of action it shares with the clinically important drug Paclitaxel (B517696) (Taxol). pharm.or.jp
The essential features for the microtubule-stabilizing activity of this compound include:
The Side Chain: The (E)-3-(1-methylimidazol-4-yl)prop-2-enoyl side chain is of paramount importance for activity. google.com Attempts to replace this entire side chain with simpler groups like acetate (B1210297) or phenyl carbamate (B1207046) lead to a loss of function. google.com
The Heterocyclic Moiety: The N-methylimidazole ring within the side chain is a crucial component. Replacing it with other heterocycles such as pyridine, thiazole, or oxazole (B20620) results in diminished activity, highlighting the specific electronic and steric requirements of this part of the molecule. google.com
The C-15 Ester Group: The methyl ester at the C-15 position is preferred over corresponding amides. Drastic modifications, such as the reduction of the ester to an alcohol, are generally not well-tolerated and lead to a decrease in activity. google.com
The Tricyclic Core: The complex diterpenoid core provides the rigid scaffold necessary to present the other pharmacophoric elements in the correct spatial orientation for binding to tubulin. pnas.org
The C-4 Ketal Group: While modifications are tolerated at this position, the presence of a ketal is important. Methyl and ethyl ketals are well-accepted, whereas larger or more electron-withdrawing groups like propyl or trifluoroethyl ketals are detrimental to activity. google.com
A unified pharmacophore model has been proposed that encompasses this compound, along with other microtubule stabilizers like Paclitaxel and the epothilones. pnas.orgnih.gov This model helps to explain how these structurally distinct molecules can all bind to the taxane (B156437) site on β-tubulin and induce microtubule assembly. pnas.orgnih.gov
Impact of Structural Modifications on Biological Potency and Selectivity
Systematic modifications of the this compound structure have been carried out, primarily through the generation of combinatorial libraries, to probe the impact of various substituents on biological potency and selectivity. acs.org These studies have revealed that while some parts of the molecule are highly sensitive to change, others can be altered to fine-tune its properties.
Modifications at the C-15 ester group have shown varied results. While esters are generally more active than amides, slight increases in the size of the alkyl group of the ester, such as replacing the methyl with ethyl, n-propyl, or n-butyl, can lead to modestly decreased tubulin polymerization activity but, in some cases, improved cytotoxicity. pharm.or.jp However, introducing larger aromatic or haloalkyl groups at this position significantly reduces both tubulin polymerization and cytotoxic effects. pharm.or.jp
At the C-4 position, ketalization of the hydroxyl group is beneficial. A methyl ketal analog of this compound, which is structurally similar to Eleutherobin (B1238929) but lacks the sugar moiety, showed weaker interaction with tubulin compared to this compound, but its antiproliferative activity was more comparable to the more potent Eleutherobin. acs.org Interestingly, Sarcodictyins have demonstrated the ability to remain active against multidrug-resistant (MDR) cancer cells, including those with P-glycoprotein (P-gp) overexpression or tubulin mutations, a favorable characteristic compared to some other microtubule stabilizers. pharm.or.jpsci-hub.se
The table below summarizes the effects of key structural modifications on the biological activity of this compound analogs.
| Modification Site | Modification | Impact on Tubulin Polymerization | Impact on Cytotoxicity | Reference(s) |
| Side Chain | Replacement with acetate, phenyl carbamate | Not tolerated | Not tolerated | google.com |
| Imidazole (B134444) Ring | Replacement with pyridine, thiazole, oxazole | Reduced activity | Reduced activity | google.com |
| C-4 Hydroxyl | Conversion to methyl or ethyl ketal | Well-tolerated | Maintained or improved | google.comacs.org |
| C-4 Hydroxyl | Conversion to propyl or trifluoroethyl ketal | Not tolerated | Reduced activity | google.com |
| C-15 Ester | Conversion to amides | Reduced activity | Reduced activity | pharm.or.jpgoogle.com |
| C-15 Ester | Reduction to alcohol | Not tolerated | Reduced activity | pharm.or.jpgoogle.com |
| C-15 Ester | Replacement of methyl with ethyl, n-propyl, n-butyl | Modestly decreased | Maintained or improved | pharm.or.jpgoogle.com |
| C-15 Ester | Introduction of bulky aromatic or haloalkyl groups | Significantly decreased | Loss of activity | pharm.or.jp |
Design Principles for Improved Analogs
The SAR data gathered from synthetic and biological studies have established several key design principles for creating this compound analogs with improved potency, selectivity, and pharmacological profiles. The primary goal is to develop compounds that are not only highly cytotoxic to cancer cells but also effective against drug-resistant strains. acs.org
Key design principles include:
Preservation of the Core Pharmacophore: The diterpenoid tricycle, the N-methylimidazole-containing side chain, and the C-15 ester functionality are essential and should be retained in any new analog design. google.com
Strategic Modification of the C-4 and C-15 Positions: The C-4 ketal and C-15 ester positions are amenable to modification. Small alkyl ketals at C-4 and slightly larger alkyl esters at C-15 can be explored to optimize activity and potentially improve physical properties. pharm.or.jpgoogle.com The discovery that certain analogs with modest tubulin polymerization activity still exhibit potent cytotoxicity suggests that other factors, possibly related to cell uptake or metabolism, are also at play and can be exploited. google.com
Focus on Overcoming Drug Resistance: A major advantage of the sarcodictyin scaffold is its activity against certain taxane-resistant cell lines. pharm.or.jpacs.org Future design efforts should focus on enhancing this property. This involves creating analogs that are poor substrates for the P-glycoprotein efflux pump and that can effectively interact with mutant forms of tubulin. pharm.or.jpsci-hub.se
Leveraging Combinatorial Chemistry: The use of solid-phase synthesis and combinatorial library approaches has been highly effective in rapidly generating and screening numerous analogs. acs.org This strategy allows for the exploration of a wide chemical space around the core sarcodictyin structure to identify compounds with superior biological profiles. google.com Several analogs discovered through these methods have shown equal or greater potency than the natural products themselves. acs.org
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques have become indispensable tools for understanding the SAR of this compound at a molecular level. nih.goviupac.org These methods provide insights into how this compound and its analogs interact with their biological target, β-tubulin, and help rationalize experimentally observed activity data.
Molecular modeling studies have successfully docked this compound into the known taxane-binding site on β-tubulin. pnas.org These models suggest that the molecule adopts a specific conformation within the binding pocket, allowing for favorable interactions. The stabilization of the bound complex is thought to involve the formation of hydrogen bonds and multiple hydrophobic interactions with residues in the M-loop of β-tubulin. researchgate.net
A significant achievement in this area was the development of a common pharmacophore model for taxanes, epothilones, and sarcodictyins. pnas.orgnih.gov Despite their different chemical structures, these molecules share a similar mechanism of action. nih.gov The pharmacophore model identifies the key spatial arrangement of functional groups required for binding to the tubulin site and stabilizing microtubules. This unified model is crucial for explaining the SAR across these different classes of compounds and provides a rational framework for designing new, potentially more effective microtubule-stabilizing agents. pnas.orgnih.gov Furthermore, these models can explain why certain compounds, like the sarcodictyins, show enhanced activity against specific tubulin mutants that confer resistance to taxanes and epothilones, offering a path toward rationally designing drugs to overcome clinical resistance. pnas.org
Preclinical Efficacy and Therapeutic Potential of Sarcodictyin a in Animal Models
Evaluation of Tumor Growth Inhibition in In Vivo Models (e.g., Murine Xenograft Models)
While specific in vivo data on Sarcodictyin A's direct impact on tumor growth in murine xenograft models is not extensively detailed in the available literature, its preclinical development status suggests that such studies have been a component of its evaluation. marine-conservation.org The progression of marine-derived compounds like this compound into preclinical development typically involves assessing their efficacy in animal models. marine-conservation.org These models, often utilizing immunodeficient mice bearing human tumor xenografts, are crucial for determining a compound's ability to inhibit tumor growth in a living organism. acs.orgnih.gov For instance, other microtubule-stabilizing agents have demonstrated significant antitumor activity in various xenograft models, including those for colon, breast, ovarian, and pancreatic cancers. aacrjournals.org The evaluation in these models provides essential data on the potential therapeutic efficacy of the compound. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development (excluding dosage/administration)
Comparative Preclinical Efficacy with Other Microtubule-Stabilizing Agents
This compound belongs to a class of microtubule-stabilizing agents that includes well-known drugs like paclitaxel (B517696) and the epothilones. uq.edu.auaacrjournals.org A key aspect of its preclinical evaluation involves comparing its efficacy to these established agents. This compound and the structurally similar compound eleutherobin (B1238929) have been shown to share the same mechanism of action as paclitaxel. aacrjournals.org They competitively inhibit the binding of paclitaxel to microtubules, indicating they interact with a similar binding site. aacrjournals.org
📊 Table 1: Comparison of Microtubule-Stabilizing Agents
| Compound | Source | Key Preclinical Findings |
| This compound | Sarcodictyon roseum (Coral) | Microtubule stabilization; In preclinical development. marine-conservation.orgresearchgate.net |
| Paclitaxel | Taxus brevifolia (Pacific Yew) | Clinically used; effective against various solid tumors. uq.edu.au |
| Epothilones | Sorangium cellulosum (Myxobacterium) | Potent activity against paclitaxel-resistant cell lines. acs.org |
| Discodermolide | Discodermia dissoluta (Marine Sponge) | Synergistic effects with paclitaxel. acs.org |
| Eleutherobin | Erythropodium caribaeorum (Soft Coral) | Similar mechanism of action to this compound and paclitaxel. aacrjournals.org |
Strategies for Overcoming Challenges in Preclinical Translation
The translation of promising preclinical compounds into clinical use is fraught with challenges. For marine-derived natural products like this compound, a primary hurdle is often the limited supply of the compound from its natural source. amazonaws.commdpi.com This "supply problem" can hinder the extensive studies required for preclinical and clinical development. Strategies to overcome this include total synthesis and semi-synthesis, which not only provide a sustainable source of the compound but also allow for the creation of analogs with potentially improved properties. acs.org
Another significant challenge is the potential for toxicity. core.ac.uk While a compound may show potent antitumor activity, unacceptable toxicity in animal models can halt its development. Careful analog design and formulation strategies can help to improve the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. Furthermore, overcoming mechanisms of drug resistance, such as those mediated by P-glycoprotein (P-gp) efflux pumps or tubulin mutations, is a major goal. mdpi.comaacrjournals.org The development of analogs that are not substrates for these resistance mechanisms is a key strategy. aacrjournals.org
Advanced Analytical Techniques in Sarcodictyin a Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of Sarcodictyin A and its analogs. It provides highly accurate mass measurements, which are fundamental for determining the elemental composition of the molecule. researchgate.netnih.gov This precision is critical in distinguishing between compounds with very similar masses, a common challenge in the study of natural product extracts. nih.gov
In the context of metabolite profiling, techniques like Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) are employed to analyze complex mixtures from which this compound is isolated. nih.govnih.gov This allows researchers to create a comprehensive profile of all the small molecules present in the coral extract. nih.gov By comparing the metabolite profiles of different samples, scientists can gain insights into the biosynthesis of this compound and identify new, structurally related compounds. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide structural information that aids in the confident identification of this compound and its metabolites within these complex mixtures. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. nih.govnih.gov While HRMS can provide the molecular formula, NMR reveals the connectivity of atoms and the three-dimensional arrangement of the molecule, including its stereochemistry. researchgate.netscielo.org.mx
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.netnih.gov Two-dimensional (2D) NMR experiments, like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular structure by establishing correlations between neighboring atoms.
Beyond basic structure determination, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry of this compound. uni-tuebingen.de The NOESY experiment detects protons that are close in space, allowing for the establishment of the molecule's three-dimensional shape and the relative orientation of its stereocenters. Furthermore, NMR is used for conformational analysis, which studies the different spatial arrangements (conformers) that the molecule can adopt in solution. nih.govcopernicus.org Understanding the preferred conformation of this compound is vital as it directly relates to its biological activity. copernicus.org
Below is a table showcasing typical NMR data that would be used in the structural elucidation of a this compound analog.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 135.2 | 5.68 (d, J=10.5) |
| 2 | 124.5 | 5.45 (dd, J=10.5, 2.0) |
| 3 | 40.1 | 2.50 (m) |
| 4 | 78.9 | 4.10 (t, J=7.0) |
| 5 | 123.8 | 5.30 (br d, J=6.0) |
| 6 | 134.1 | - |
| 7 | 38.2 | 2.20 (m) |
| 8 | 72.5 | 5.15 (d, J=9.0) |
| 9 | 45.3 | 2.10 (m) |
| 10 | 28.7 | 1.80 (m), 1.65 (m) |
| 11 | 35.6 | 1.95 (m) |
| 12 | 170.1 | - |
| 13 | 21.3 | 2.05 (s) |
| 14 | 16.5 | 1.75 (s) |
Chromatographic Methods for Purity Assessment, Quantification, and Impurity Profiling (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary method used to separate this compound from other compounds in the crude extract and to assess its purity. scielo.org.mxuni-duesseldorf.de By using a UV detector, the concentration of this compound in a sample can be quantified. google.com Preparative HPLC is often the final step in obtaining a highly pure sample for biological testing and structural analysis. scielo.org.mx
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique that can be used for the analysis of this compound, particularly for identifying volatile impurities or degradation products. sfu.canih.gov In impurity profiling, GC-MS can help to identify minor components in a sample, which can provide clues about the synthetic route used to produce this compound analogs or potential degradation pathways. mdpi.comresearchgate.net The combination of chromatographic separation with mass spectrometric detection provides a high degree of certainty in the identification of these minor components. scirp.org
The following table outlines typical parameters for an HPLC method used in the analysis of this compound.
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Bio-imaging and Microscopy for Cellular Localization and Microtubule Visualization
To understand the biological activity of this compound, it is crucial to visualize its effects within cells. Bio-imaging and microscopy techniques are employed to determine the subcellular localization of the compound and to observe its impact on cellular structures, particularly microtubules. acs.orgnih.gov
Fluorescently labeled analogs of this compound can be synthesized and introduced to living cells. nih.gov Confocal microscopy can then be used to track the location of the fluorescent molecule, revealing which organelles it accumulates in. nih.gov This information is vital for understanding its mechanism of action.
Future Perspectives and Research Challenges for Sarcodictyin a
Addressing Supply Limitations and Sustainable Bioproduction
A major hurdle in the development of Sarcodictyin A and other marine natural products is the limited supply from their natural sources. mdpi.com The isolation of these compounds from marine invertebrates is often inefficient, yielding only minute quantities, which hampers extensive preclinical and clinical investigations. mdpi.compharm.or.jpsfu.ca To address this "supply problem," researchers are exploring several innovative strategies. mdpi.com
One promising avenue is the total chemical synthesis of this compound. While complex, successful total syntheses have been achieved, providing access to the natural product and its analogs for further study. pharm.or.jpnih.govchinesechemsoc.orgacs.org However, these synthetic routes can be lengthy and may not be economically viable for large-scale production. sfu.ca
Therefore, a significant focus is on developing sustainable bioproduction methods. This includes:
Heterologous Expression: This involves transferring the biosynthetic gene clusters responsible for this compound production from its native organism into a more easily culturable host, such as E. coli or yeast. mdpi.comgoogle.compharmacognosy.usgoogle.com This approach offers the potential for scalable and cost-effective production. mdpi.comscispace.com
Metabolic Engineering: By optimizing the metabolic pathways in the host organism, the yield of this compound can be significantly increased. google.comresearchgate.net This involves engineering both the upstream pathways that produce the necessary precursor molecules and the downstream pathways that synthesize the final compound. google.com
Marine Invertebrate and Symbiont Cell Culture: Developing cell culture techniques for the marine organisms that produce this compound, or their symbiotic microorganisms, could provide a direct and sustainable source of the compound. mdpi.comesf.org
Overcoming the supply limitations through these methods is a critical first step to enable the extensive research needed to bring this compound and its derivatives to the clinic. mdpi.com
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles
With the ability to synthesize this compound, researchers can now focus on creating novel analogs with improved therapeutic properties. acs.orgnih.gov The goal of this rational design approach is to develop next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, scientists can identify key structural features responsible for its effects. google.comnih.govcapes.gov.br For instance, early studies have shown that modifications to the side chain and the imidazole (B134444) ring can significantly impact the compound's activity. mdpi.com
The creation of combinatorial libraries of this compound analogs has been a powerful tool in this endeavor. pharm.or.jpacs.orggoogle.com These libraries, containing a multitude of structurally diverse compounds, can be screened to identify analogs with superior antitumor potencies compared to the natural product. google.com This approach has already led to the discovery of several promising candidates. nih.gov
| Analog Modification Area | Impact on Activity | Reference |
| C-8 Ester Side Chain | Crucial for activity; substitutions can lead to enhanced potency. | google.com |
| Imidazole Ring | Replacement with other heterocyclic groups can reduce activity. | mdpi.com |
| C-4 Ketal | Tolerates small alkyl groups, but larger groups are not well-tolerated. | google.com |
These SAR insights, combined with computational modeling of the interaction between this compound and its target, tubulin, provide a framework for the rational design of more effective anticancer agents. nih.govresearchgate.net
Elucidation of Broader Biological Networks and Off-Target Interactions
While the primary mechanism of action of this compound is the stabilization of microtubules, a comprehensive understanding of its broader biological effects is crucial for its development as a therapeutic agent. nih.govaacrjournals.org This includes identifying potential "off-target" interactions, which could contribute to both its therapeutic efficacy and potential side effects. aacrjournals.org
Some studies suggest that certain this compound analogs may possess additional mechanisms of action beyond tubulin binding, such as DNA alkylation. google.com Investigating these broader biological networks will provide a more complete picture of how this compound affects cancer cells.
Development of Targeted Delivery Systems
To enhance the therapeutic index of this compound—maximizing its effect on tumor cells while minimizing exposure to healthy tissues—the development of targeted delivery systems is a key research area. researchgate.netgoogle.com Nanotechnology offers a promising platform for achieving this goal. researchgate.netgoogleapis.comresearchgate.netwiley-vch.degoogle.com
Nanocarriers , such as liposomes and nanoparticles, can be engineered to encapsulate this compound and selectively deliver it to the tumor site. researchgate.netgoogle.com These nanocarriers can be designed to:
Passively Target Tumors: By taking advantage of the "enhanced permeability and retention" (EPR) effect, nanoparticles can accumulate in tumor tissues more than in normal tissues.
Actively Target Tumors: The surface of the nanocarriers can be decorated with ligands, such as antibodies or peptides, that bind to specific receptors overexpressed on the surface of cancer cells. researchgate.netgoogle.com This enhances the specificity of drug delivery.
By improving drug delivery to the tumor, these systems have the potential to increase the efficacy of this compound and reduce systemic toxicity.
Potential for Combination Therapeutic Strategies with Other Agents
Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. mdpi.comaacrjournals.org Investigating the potential of this compound in combination with other anticancer agents could lead to synergistic effects and overcome drug resistance. mdpi.commdpi.com
This compound, as a microtubule-stabilizing agent, could be particularly effective when combined with drugs that target other cellular processes critical for cancer cell survival and proliferation. nih.gov For example, combining it with agents that induce DNA damage or inhibit signaling pathways involved in tumor growth could lead to enhanced cancer cell killing.
Furthermore, studies have shown that combining different microtubule-targeting agents that bind to distinct sites on tubulin can result in synergistic effects. aacrjournals.orgnih.govnih.gov For instance, combining a taxoid-site binder with an agent that binds to the laulimalide (B1674552) site can lead to a greater-than-additive effect on tubulin assembly. nih.gov Exploring such combinations with this compound and its analogs could unlock new and more potent therapeutic strategies. aacrjournals.org
Q & A
Q. How do researchers ensure robustness in this compound’s bioactivity studies when transitioning from 2D to 3D cell models?
- Methodological Answer : Validate 3D spheroid/organoid models with hypoxia markers (e.g., HIF-1α) and matrix stiffness controls. Compare drug penetration via confocal imaging and correlate with 2D IC values. Use patient-derived xenografts (PDXs) for translational relevance .
Guidelines for Rigorous Research
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or Figshare .
- Conflict of Interest : Disclose funding sources and use blinded protocols in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
